2',3'-Dichloro-3-(2-methylphenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

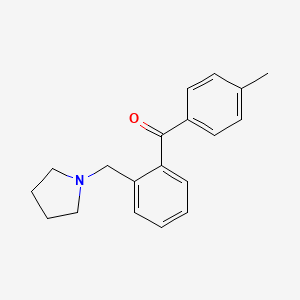

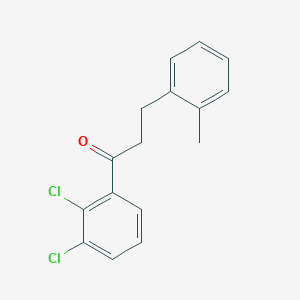

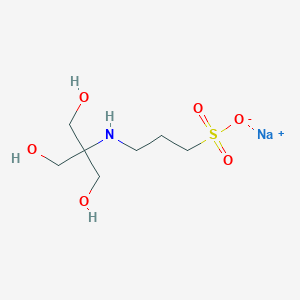

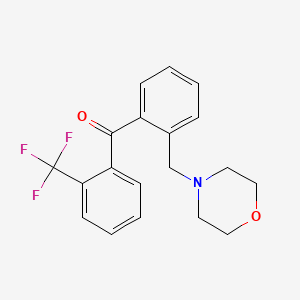

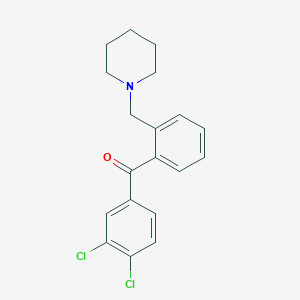

2’,3’-Dichloro-3-(2-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It is used in diverse scientific research, including organic synthesis and pharmaceutical studies.

Molecular Structure Analysis

The molecular structure of 2’,3’-Dichloro-3-(2-methylphenyl)propiophenone consists of a propiophenone backbone with two chlorine atoms and a methyl group attached to the phenyl rings .Scientific Research Applications

Polymer Synthesis and Characterization

2',3'-Dichloro-3-(2-methylphenyl)propiophenone has been utilized in the field of polymer synthesis. For example, a study conducted by Kim et al. (1999) explored the preparation and characterization of novel copolymers of trisubstituted ethylenes and styrene, which included derivatives of this compound. The copolymers exhibited high glass transition temperatures indicating decreased chain mobility due to their dipolar character (Kim et al., 1999).

Semisynthesis of Natural Compounds

In a 2005 study by Joshi et al., 2',3'-Dichloro-3-(2-methylphenyl)propiophenone was used in the semisynthesis of natural methoxylated propiophenones. This process involved the reaction of phenylpropenes with palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (Joshi et al., 2005).

Chemical Reactions and Catalysis

A 1991 study by Cossar et al. investigated the chlorination of propiophenone, including derivatives such as 2',3'-Dichloro-3-(2-methylphenyl)propiophenone, in aqueous alkali. This study highlighted the formation of dihydroxyacids as a major product, demonstrating an unexpected process in the chlorination of ketones (Cossar et al., 1991).

Synthetic Chemistry Applications

A 2006 study by Yavari et al. described the use of alkyl propiolates and hydroxyphenols, including 2',3'-Dichloro-3-(2-methylphenyl)propiophenone, in vinylphosphonium salt mediated reactions. These reactions produced various derivatives, highlighting the compound's role in synthetic chemistry (Yavari et al., 2006).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c1-11-5-2-3-6-12(11)9-10-15(19)13-7-4-8-14(17)16(13)18/h2-8H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPULZHOPBINOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644040 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898789-93-0 |

Source

|

| Record name | 1-(2,3-Dichlorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)